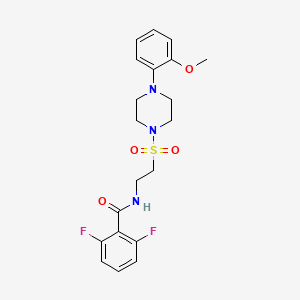

2,6-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O4S/c1-29-18-8-3-2-7-17(18)24-10-12-25(13-11-24)30(27,28)14-9-23-20(26)19-15(21)5-4-6-16(19)22/h2-8H,9-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMABVTSDIRVAHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Preparation of 2,6-difluorobenzamide: This can be achieved by reacting 2,6-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 2,6-difluorobenzamide.

Synthesis of the piperazine derivative: The piperazine ring is functionalized by reacting 1-(2-methoxyphenyl)piperazine with an appropriate sulfonyl chloride to introduce the sulfonyl group.

Coupling reaction: The final step involves coupling the 2,6-difluorobenzamide with the sulfonyl-ethyl piperazine derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,6-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The piperazine ring and the methoxyphenyl group are known to interact with various receptors, potentially modulating their activity. This compound may act as an agonist or antagonist, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Substituent Analysis and Functional Group Variations

The compound’s benzamide core and sulfonamide-piperazine moiety are critical for comparison with analogs:

Key Observations :

- Fluorine Substituents : The target compound’s 2,6-difluoro configuration contrasts with diflufenican’s 2,4-difluorophenyl group. Fluorine enhances metabolic stability and lipophilicity, but positional differences may alter target selectivity .

- Piperazine vs. Pyridine/Pyrimidine Scaffolds : The piperazine-sulfonyl group in the target compound may favor interactions with G-protein-coupled receptors (GPCRs), whereas diflufenican’s pyridine ring and trifluoromethyl group optimize herbicidal activity .

Pharmacokinetic and Physicochemical Properties

While direct data for the target compound are absent, inferences can be drawn from structural analogs:

| Property | Target Compound | Diflufenican | CAS 923244-17-1 |

|---|---|---|---|

| Molecular Weight | ~550–600 (estimated) | 394.3 | ~550–600 (estimated) |

| LogP (Lipophilicity) | High (due to fluorine and aromatic groups) | 5.2 (measured) | Moderate (methoxy groups reduce hydrophobicity) |

| Bioactivity | Likely CNS or enzyme-targeted | Herbicidal | Enzyme inhibition (kinase or protease) |

Notes:

Research Findings and Mechanistic Insights

- Diflufenican: Acts via inhibition of phytoene desaturase, critical in carotenoid synthesis. Its pyridine-carboxamide structure optimizes binding to plant-specific enzymes .

- Piperazine-Sulfonyl Analogs : Compounds with piperazine-sulfonyl groups (e.g., antipsychotics like aripiprazole) often target dopamine or serotonin receptors. The 2-methoxyphenyl substitution in the target compound may confer selectivity for adrenergic or serotonin receptors .

- Sulfonamide Derivatives : Sulfonamides in (e.g., CAS 923244-17-1) are structurally akin to kinase inhibitors (e.g., vemurafenib), where sulfonamide groups mediate hydrogen bonding with ATP-binding pockets .

Biological Activity

2,6-Difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core with difluoro substitutions and a piperazine moiety linked to a methoxyphenyl group. This compound has attracted attention in various scientific fields due to its potential biological activities and therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 897611-16-4 |

| Molecular Formula | C20H23F2N3O4S |

| Molecular Weight | 439.5 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs) and various enzymes. The piperazine ring is known for its ability to bind to GPCRs, while the benzamide core can form hydrogen bonds and hydrophobic interactions with proteins, thereby modulating their activity.

Pharmacological Potential

Research indicates that this compound may exhibit a range of pharmacological effects, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways. For instance, it has shown potential in inhibiting cell lines associated with breast and colon cancers.

- Anti-inflammatory Effects : The compound's structural features suggest it may have anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.

- Neuropharmacological Effects : Given the presence of the piperazine moiety, there is interest in exploring its effects on neurological targets, which could lead to applications in treating psychiatric disorders.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced cell viability in several cancer cell lines. For example, an IC50 value of less than 10 µM was reported against breast cancer cell lines .

- Inhibition of Enzyme Activity : A study highlighted the compound's ability to inhibit specific kinases involved in cancer progression, suggesting a mechanism where it disrupts signaling pathways critical for tumor growth .

- Neuropharmacological Studies : Research involving animal models indicated that administration of the compound resulted in reduced anxiety-like behaviors, suggesting potential applications in treating anxiety disorders .

Q & A

Q. What are the optimal synthetic routes and purification methods for 2,6-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine ring substituted with a 2-methoxyphenyl group.

- Step 2 : Sulfonylation of the piperazine moiety using sulfonyl chloride derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Step 3 : Coupling the sulfonylated piperazine with a 2,6-difluorobenzamide derivative via nucleophilic substitution or amide bond formation . Purification methods include recrystallization or column chromatography (e.g., silica gel with methanol/ethyl acetate gradients) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperazine-sulfonyl linkage .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>98%) .

Q. How is initial biological screening conducted to identify potential therapeutic targets?

- Receptor Binding Assays : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using HEK-293 cells expressing human receptors .

- Enzyme Inhibition Studies : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research) with IC₅₀ calculations .

Advanced Research Questions

Q. What strategies are used to establish structure-activity relationships (SAR) for piperazine-sulfonyl benzamide derivatives?

- Structural Modifications : Systematic variation of substituents (e.g., methoxy vs. fluoro groups on the phenyl ring) to assess impact on receptor binding .

- QSAR Modeling : Computational tools (e.g., CoMFA, molecular docking) to correlate electronic/steric properties with activity .

- In Vivo Validation : Pharmacokinetic studies in rodent models to evaluate bioavailability and brain penetration .

Q. How can molecular docking studies elucidate interactions with biological targets like serotonin receptors?

- Protein Preparation : Retrieve 5-HT₁A receptor structure (PDB ID: 7E2Z) and optimize hydrogen bonding networks .

- Ligand Docking : Use AutoDock Vina to simulate binding poses, focusing on sulfonyl-piperazine interactions with receptor hydrophobic pockets .

- Free Energy Calculations : MM-GBSA to rank binding affinities and validate against experimental IC₅₀ values .

Q. How should researchers address contradictions in receptor binding data across studies?

- Assay Standardization : Control for variables like cell line (CHO vs. HEK-293), ligand concentration, and buffer pH .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

- Orthogonal Validation : Confirm results with alternative techniques (e.g., SPR for binding kinetics) .

Q. What experimental designs are robust for evaluating in vivo efficacy in neuropsychiatric disease models?

- Randomized Block Design : Split animals into treatment/control groups (n ≥ 10) with matched baseline behaviors .

- Dose-Response Studies : Administer compound at 1–100 mg/kg (oral or i.p.) and measure outcomes (e.g., forced swim test for antidepressants) .

- Biomarker Analysis : Post-mortem brain tissue analysis (e.g., Western blot for BDNF levels) .

Q. How can metabolic stability and degradation pathways be studied in vitro?

- Hepatic Microsome Assays : Incubate compound with rat/human liver microsomes (37°C, NADPH) and monitor degradation via LC-MS .

- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) to identify enzyme-mediated interactions .

- Degradation Product Identification : HRMS and NMR to characterize metabolites (e.g., sulfoxide derivatives) .

Methodological Considerations

Q. What approaches enhance selectivity for specific receptor subtypes (e.g., 5-HT₁A over D₂ receptors)?

- Pharmacophore Filtering : Design analogs with bulkier substituents to sterically hinder off-target binding .

- Chiral Resolution : Separate enantiomers via chiral HPLC and test individual isomers for selectivity .

Q. Are there alternative synthetic routes to improve yield or scalability?

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 2 h) for piperazine sulfonylation .

- Flow Chemistry : Continuous flow systems for safer handling of reactive intermediates (e.g., sulfonyl chlorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.